2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJIQQDDPKTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3CCN(CC3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrazine class have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors, inhibitors of the catalytic hiv-1 integrase activity, and agents that suppress the growth of а549 lung cancer cells.
Mode of Action
It is suggested that related compounds in the pyrazolo[1,5-a]pyrazine class interact with their targets through a variety of mechanisms, including receptor antagonism and enzyme inhibition.
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrazine class have been shown to affect a variety of pathways, including those involved in vasopressin signaling, fibrinogen function, chemokine signaling, hiv-1 integrase activity, and cell growth.
Biological Activity
The compound 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutyl group attached to a dihydropyrazolo[1,5-a]pyrazine core, which is known for various pharmacological activities.
Research indicates that compounds similar to this compound may act through several mechanisms:
- mTOR Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the mTOR pathway, which plays a crucial role in cell growth and metabolism. This inhibition can lead to anti-cancer effects by blocking cellular proliferation and inducing apoptosis in tumor cells .
- Neuroprotective Effects : In studies involving models of neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis), compounds with similar structures have shown protective effects against mutant SOD1-induced cytotoxicity in neuronal cell lines .
Case Studies
- In Vitro Studies : A study using PC12 cell lines expressing G93A-SOD1 demonstrated that analogues of pyrazolo compounds could restore cell viability significantly. The EC50 values for these compounds were found to be in the low micromolar range (e.g., 0.067 µM for specific analogues), indicating potent protective effects against oxidative stress .
- Animal Models : In vivo experiments with G93A transgenic mice have shown that treatment with compounds derived from pyrazolo scaffolds resulted in improved motor performance and reduced resting time in open-field tests. These findings suggest a potential therapeutic application in ALS .
Comparative Biological Activity Table
Scientific Research Applications
Pharmacological Applications
1. Modulation of Metabotropic Glutamate Receptors
Recent studies indicate that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine, including 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile, act as negative allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant for treating neurological disorders such as anxiety and depression. The compound's ability to interact with mGluR2 highlights its potential in developing new therapeutic agents targeting the glutamatergic system .
2. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A series of analogs derived from similar structures have shown promising anti-HBV activity. The structure-activity relationship studies suggest that modifications to the dihydropyrazolo framework can enhance antiviral efficacy while maintaining low cytotoxicity .
3. Cancer Therapeutics
Research has also explored the use of this compound in cancer treatment. Its derivatives have been synthesized and evaluated for their effects on cancer cell lines. The findings indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key modifications that have been studied include:
| Modification | Effect on Activity |
|---|---|
| Cyclobutyl substitution | Enhances receptor binding affinity |
| Acetonitrile group | Improves solubility and bioavailability |
| Variations in the dihydropyrazolo core | Alters selectivity for mGluR subtypes |
These modifications can significantly impact the compound's efficacy and safety profile.
Case Studies
Case Study 1: mGluR Modulation
A study published by Roche INC demonstrated that derivatives with a similar dihydropyrazolo structure were effective in modulating mGluR2. The research provided insights into the binding interactions and highlighted the potential for developing treatments for mood disorders based on these compounds .
Case Study 2: Antiviral Screening
In a screening study for anti-HBV compounds, several derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine were tested. Compounds with structural similarities to this compound exhibited promising antiviral activity with minimal cytotoxic effects on liver cells. This suggests a viable pathway for further drug development targeting HBV infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
